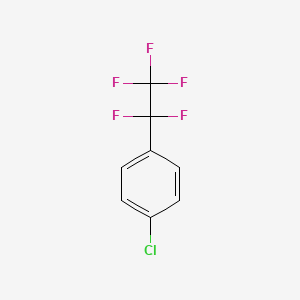1-Chloro-4-(pentafluoroethyl)benzene
CAS No.: 118559-17-4
Cat. No.: VC8056129
Molecular Formula: C8H4ClF5
Molecular Weight: 230.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 118559-17-4 |
|---|---|
| Molecular Formula | C8H4ClF5 |
| Molecular Weight | 230.56 g/mol |
| IUPAC Name | 1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
| Standard InChI | InChI=1S/C8H4ClF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H |
| Standard InChI Key | CQOZBGYMWGQJTK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C(F)(F)F)(F)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)(F)F)Cl |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 1-Chloro-4-(pentafluoroethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 230.56 g/mol |
| CAS Registry Number | Not explicitly provided |
| Structure | A benzene ring with para-substituted chlorine and pentafluoroethyl groups |
Synthesis
The synthesis of 1-Chloro-4-(pentafluoroethyl)benzene typically involves halogenation and fluorination reactions. A common route includes:
-
Starting with chlorobenzene as the base aromatic compound.
-
Introducing the pentafluoroethyl group via electrophilic substitution or radical addition mechanisms using pentafluoroethane derivatives (e.g., pentafluoroethyl iodide or bromide).
These reactions are often carried out under controlled conditions to minimize side reactions and ensure high yields.
Applications
1-Chloro-4-(pentafluoroethyl)benzene is primarily used in:
-
Material Science: As a precursor for synthesizing advanced fluorinated materials with unique thermal stability and hydrophobicity.
-
Pharmaceuticals: Fluorinated aromatic compounds often serve as intermediates in drug discovery to improve bioavailability and metabolic stability.
-
Agrochemicals: Used in the development of pesticides and herbicides due to its chemical stability and biological activity.
Environmental Impact:
-
The presence of fluorine atoms contributes to high chemical stability, making these compounds persistent in the environment.
-
They may pose risks associated with bioaccumulation or degradation into perfluorinated acids.
Safety Data:
-
Toxicity: Limited data is available, but halogenated aromatics are generally considered hazardous if inhaled or ingested.
-
Handling Precautions: Requires proper ventilation, personal protective equipment (PPE), and adherence to safety protocols.
Research Insights
Recent studies on fluorinated benzene derivatives highlight their role in:
-
Developing novel catalysts for organic synthesis.
-
Enhancing the performance of liquid crystals in display technologies.
-
Exploring their potential as ligands in coordination chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume